alpha-Clofarabine
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Overview
Description
Alpha-Clofarabine is a second-generation purine nucleoside analog designed to overcome the biological limitations observed with other compounds such as arabinosyladenine and fludarabine . It is primarily used in the treatment of relapsed or refractory acute lymphoblastic leukemia . The compound is known for its stability and resistance to deamination by adenosine deaminase due to the presence of a halogen group at the two positions of the base .
Preparation Methods
Alpha-Clofarabine can be synthesized through various methods. One common synthetic route involves the preparation of 2-chloroadenosine by enzymatic methods . The compound is then further modified to introduce the fluorine atom at the two positions of the sugar, resulting in the final product . Industrial production methods often involve high-yield processes to ensure the efficient production of the compound .
Chemical Reactions Analysis
Alpha-Clofarabine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure.
Substitution: This compound can undergo substitution reactions, particularly involving the halogen groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-Clofarabine has a wide range of scientific research applications, including:
Mechanism of Action
Alpha-Clofarabine exerts its effects by inhibiting ribonucleotide reductase and incorporating into DNA, thereby inhibiting DNA synthesis . The compound is transported into cells by both diffusion and facilitated diffusion. It is then monophosphorylated by deoxycytidine kinase and further phosphorylated by other kinases to form the active triphosphate metabolite . This active metabolite inhibits DNA polymerases and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Alpha-Clofarabine is structurally similar to other nucleoside analogs such as arabinosyladenine and fludarabine . it has unique features that enhance its stability and efficacy. The presence of a halogen group at the two positions of the base and the sugar increases its resistance to deamination and cleavage by purine nucleoside phosphorylase . This makes this compound more effective in inhibiting DNA synthesis and inducing apoptosis compared to other similar compounds .
Similar compounds include:
- Arabinosyladenine
- Fludarabine
- Cladribine
This compound’s unique structural features and enhanced stability make it a valuable compound in the treatment of various malignancies and in scientific research .
Properties
Molecular Formula |
C10H11ClFN5O3 |
---|---|
Molecular Weight |
303.68 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9+/m1/s1 |
InChI Key |
WDDPHFBMKLOVOX-AQZRFWRFSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N |
Origin of Product |
United States |
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